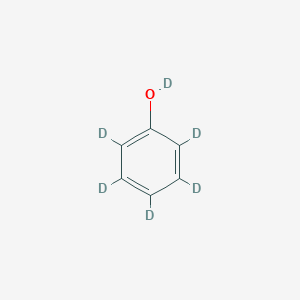

Phenol-d6

Vue d'ensemble

Description

This compound has the molecular formula C6D6O and a molecular weight of 100.15 g/mol . Deuterium, a stable isotope of hydrogen, is used to label phenol, making it useful in various scientific applications, particularly in spectroscopy and analytical chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenol-d6 can be synthesized through several methods. One common approach involves the exchange of hydrogen atoms in phenol with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound involves the catalytic exchange of hydrogen with deuterium in phenol using deuterium gas (D2) or deuterium oxide. The process is optimized to achieve high isotopic purity and yield. The reaction conditions, such as temperature, pressure, and catalyst type, are carefully controlled to maximize the efficiency of the deuteration process .

Analyse Des Réactions Chimiques

Types of Reactions: Phenol-d6 undergoes various chemical reactions similar to non-deuterated phenol. These reactions include:

Electrophilic Aromatic Substitution: The hydroxyl group in this compound activates the benzene ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens (e.g., bromine), and sulfonation with sulfuric acid

Major Products:

Oxidation: Para-benzoquinone and ortho-benzoquinone.

Reduction: Hydroquinone.

Substitution: Nitro-phenol, halogenated phenols, and sulfonated phenols

Applications De Recherche Scientifique

NMR Spectroscopy

Phenol-d6 is primarily employed as a solvent in NMR spectroscopy due to its high purity and stability. The presence of deuterium enhances the spectral resolution by reducing the interference from hydrogen signals, which is crucial for obtaining clear and distinct spectral lines. This makes this compound an ideal solvent for precise analytical applications in various fields such as organic chemistry and biochemistry.

Key Features:

- High Purity : Ensures accurate results in NMR analysis.

- Low Toxicity : Generally considered safe for laboratory use when handled properly .

- Stability : Maintains integrity over time, critical for long-term experiments.

Polymer Studies

This compound has been utilized in studies examining the microstructures of polymers through NMR spectroscopy. For instance, researchers have compared chemical compositions of polymer solutions using this compound and other solvents to extract information about triad sequences and microstructural characteristics of polymers. The ability to distinguish between different environments of aromatic quaternary carbons using this compound enhances the understanding of polymer behavior under various conditions .

Case Study:

A study demonstrated that the peaks observed in the aromatic region of the NMR spectra obtained from this compound solutions could be correlated with specific triad structures within the polymer, allowing for detailed insights into polymer composition and behavior .

Photocatalytic Reactions

Recent research has explored the use of this compound in photocatalytic oxidation processes. It has been incorporated into high-efficiency particulate air (HEPA) filters to enhance disinfection capabilities against airborne microorganisms. The study indicated that using this compound as a component in these filters significantly improved the inactivation rates of various pathogens, contributing to better indoor air quality .

Findings:

- Photocatalytic reactions using this compound resulted in up to 100% inactivation of certain microorganisms.

- The effectiveness of these reactions was influenced by factors such as humidity and titanium dioxide loading on the filters.

Photon Catalysis

This compound has been investigated for its role in photon catalysis, particularly concerning its photodissociation dynamics. Research indicates that the heavier isotopic nature of this compound affects its dissociation pathways compared to regular phenol, providing valuable insights into molecular behavior under radiation exposure .

Experimental Insights:

- Studies have shown that nonresonant infrared fields can catalyze the dissociation of this compound at specific wavelengths, leading to different product yields compared to its non-deuterated counterpart.

- This property is significant for understanding reaction mechanisms and developing new materials based on phenolic compounds.

Sample Preparation Techniques

In advanced analytical chemistry, this compound has been employed in microfluidic sample preparation techniques. Its unique properties enable researchers to investigate phase separation behaviors and stability of complex mixtures through magnetic resonance imaging (MRI) and spectroscopy methods .

Application Example:

A study focused on the stability of moisturizing creams mixed with ointments utilized this compound to monitor phase separations over time, showcasing its versatility beyond traditional solvent applications.

Mécanisme D'action

Phenol-d6 exerts its effects through mechanisms similar to non-deuterated phenol. The hydroxyl group in this compound can form hydrogen bonds and participate in various chemical reactions. In biological systems, this compound can interact with proteins and enzymes, affecting their structure and function. The deuterium atoms in this compound can influence reaction kinetics and isotope effects, making it a valuable tool in mechanistic studies .

Comparaison Avec Des Composés Similaires

Phenol-d6 is compared with other deuterated and non-deuterated phenolic compounds:

Phenol (C6H6O): The non-deuterated form of phenol, commonly used in chemical synthesis and industrial applications.

Phenol-d5 (C6D5OH): A partially deuterated form of phenol with five deuterium atoms, used in similar applications as this compound.

Catechol (1,2-dihydroxybenzene): A dihydroxybenzene compound with similar reactivity but different substitution patterns.

Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene with distinct chemical properties and applications.

Hydroquinone (1,4-dihydroxybenzene): A dihydroxybenzene used in photographic development and as a reducing agent.

This compound is unique due to its complete deuteration, which provides distinct advantages in spectroscopic and analytical applications. The presence of deuterium atoms enhances its utility in mechanistic studies and isotope effect investigations.

Activité Biologique

Phenol-d6, a deuterated form of phenol, has garnered attention for its unique properties and potential biological activities. This article delves into its biological activity, synthesis methods, case studies, and research findings, supported by data tables and diverse sources.

This compound is characterized by the presence of six deuterium atoms, which replace hydrogen atoms in its structure. Its chemical formula is , with a molecular weight of 108.16 g/mol. The deuterated nature of this compound enhances its utility in various analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy.

While the exact mechanism of action of this compound is not fully understood, it is hypothesized to interact with neurotransmitter systems and may influence signaling pathways related to neuroprotection and modulation of biochemical pathways. This is particularly relevant given its structural relationship to compounds like labetalol, which possesses antihypertensive properties by blocking adrenergic receptors .

Neuroprotective Effects

A study exploring the neuroprotective effects of phenolic compounds found that derivatives similar to this compound can modulate oxidative stress and inflammation in neuronal cells. These findings suggest that this compound may have applications in treating neurodegenerative diseases .

Analytical Applications

This compound serves as an isotope-labeled internal standard in analytical chemistry. It is used in liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy and precision of quantitative analyses by compensating for variations in instrument response and sample preparation .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities between this compound and other relevant compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Rac 4-(3-Aminobutyl)phenol | 52846-75-0 | Non-deuterated version; similar biological activity |

| Phenylethylamine | 64-04-0 | Simple amine structure; involved in neurotransmission |

| 4-Hydroxyphenethylamine | 146-51-8 | Hydroxylated derivative; potential neuroactivity |

The deuterated nature of this compound enhances its analytical utility compared to these compounds, providing distinct advantages in mechanistic studies due to reduced background noise in spectroscopic analyses .

Toxicological Considerations

Despite its potential benefits, it is crucial to consider the toxicological profile of phenolic compounds. Laboratory studies indicate that exposure to high concentrations can lead to various adverse effects, including respiratory and neurological toxicity. Chronic exposure has been associated with severe health risks such as liver and kidney damage . Thus, understanding the safety profile is essential for any therapeutic applications.

Propriétés

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-deuteriooxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,2D,3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-QNKSCLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])O[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893477 | |

| Record name | Phenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Phenol-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13127-88-3 | |

| Record name | Phen-2,3,4,5,6-d5-ol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13127-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H6)Phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013127883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H6)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.